

N-Hexacosane-D54: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Hexacosane-D54	
Cat. No.:	B12395656	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Hexacosane-D54**, a deuterated form of the long-chain alkane n-hexacosane. This document details its molecular properties, its critical role as an internal standard in quantitative analysis, and provides comprehensive experimental protocols for its application.

Core Quantitative Data

N-Hexacosane-D54 is a valuable tool in analytical chemistry, primarily utilized for its distinct mass difference from its non-deuterated counterpart, enabling precise quantification in complex matrices. The key quantitative properties of **N-Hexacosane-D54** and its non-deuterated form, n-Hexacosane, are summarized below for direct comparison.

Property	N-Hexacosane-D54	n-Hexacosane
Molecular Formula	C26D54	C ₂₆ H ₅₄ [1]
Molecular Weight	421.04 g/mol [2]	366.71 g/mol [3]
Monoisotopic Mass	420.761496004 Da	366.422551722 Da
CAS Number	1219803-91-4	630-01-3



Role in Quantitative Analysis: Isotope Dilution Mass Spectrometry

N-Hexacosane-D54 serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS), particularly with Gas Chromatography-Mass Spectrometry (GC-MS). The principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled compound (in this case, **N-Hexacosane-D54**) to a sample before processing. Because the deuterated standard is chemically identical to the analyte of interest (n-hexacosane), it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard via mass spectrometry, the initial concentration of the analyte can be determined with high accuracy and precision, effectively correcting for variations in sample recovery.

Deuterated compounds are frequently employed in pharmaceutical research and development to study drug metabolism and pharmacokinetics. The use of deuterated standards enhances the metabolic stability of drug molecules and improves target selectivity in analytical testing.

Experimental Protocol: Quantification of n-Hexacosane in a Biological Matrix using GC-MS

This section provides a detailed methodology for the quantification of n-hexacosane in a biological matrix (e.g., plasma, tissue homogenate) using **N-Hexacosane-D54** as an internal standard.

- 1. Materials and Reagents:
- n-Hexacosane analytical standard
- N-Hexacosane-D54 internal standard (IS)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Deionized water



- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- 2. Sample Preparation: Liquid-Liquid Extraction (LLE)
- To 1 mL of the biological sample (e.g., plasma), add a known amount of N-Hexacosane-D54 solution in hexane. The amount of IS added should be chosen to yield a peak area ratio of analyte to IS close to 1.
- Add 5 mL of hexane to the sample.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (hexane) to a clean glass tube.
- Repeat the extraction with another 5 mL of hexane and combine the organic layers.
- Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
- 3. Sample Cleanup: Solid Phase Extraction (SPE)
- Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
- Load the 1 mL concentrated extract from the LLE step onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of a 50:50 methanol:water solution to remove polar interferences.
- Elute the n-hexacosane and N-Hexacosane-D54 with 5 mL of hexane.



- Evaporate the eluate to a final volume of 100 μ L under a gentle stream of nitrogen.
- 4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
 - Injection Volume: 1 μL
 - Injector Temperature: 280°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 300°C at a rate of 10°C/min.
 - Hold at 300°C for 10 minutes.
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - n-Hexacosane: m/z (e.g., molecular ion and characteristic fragment ions).
 - N-Hexacosane-D54: m/z (corresponding molecular ion and fragment ions, shifted by the mass of the deuterium atoms).
- 5. Data Analysis and Quantification:
- A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of n-hexacosane and a constant concentration of N-Hexacosane-D54.



- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
- The concentration of n-hexacosane in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

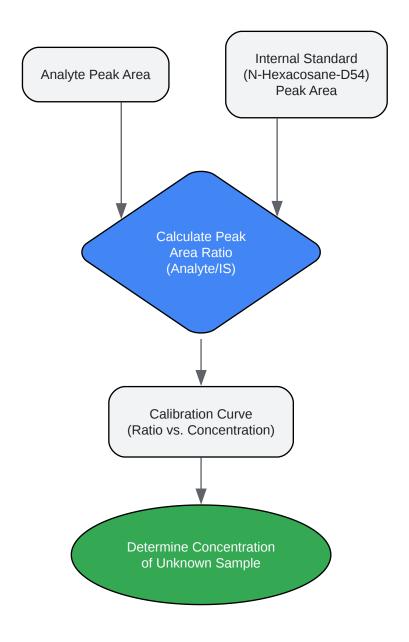
The following diagrams illustrate the experimental workflow for the quantification of n-hexacosane and the logical relationship for quantification using an internal standard.



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Experimental workflow for n-hexacosane quantification.





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References

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